PE859

Vue d'ensemble

Description

PE859 est un nouvel inhibiteur de l'agrégation de la protéine tau qui a montré un potentiel significatif dans la réduction de la protéine tau agrégée et la prévention de l'apparition et de la progression des dysfonctionnements neuronaux in vivo . L'agrégation de la protéine tau est une caractéristique de plusieurs maladies neurodégénératives, notamment la maladie d'Alzheimer, la démence frontotemporale et la paralysie supranucléaire progressive . En inhibant l'agrégation de la protéine tau, this compound offre une approche thérapeutique prometteuse pour ces affections.

Méthodes De Préparation

La préparation de PE859 implique des voies de synthèse qui comprennent l'utilisation de réactifs spécifiques et de conditions de réaction. Le composé est synthétisé par une série de réactions chimiques, y compris l'utilisation de tests d'agrégation induite par l'héparine . Les méthodes de production industrielle de this compound sont conçues pour garantir une pureté et un rendement élevés, avec des conditions de stockage spécifiées pour maintenir la stabilité du composé .

Analyse Des Réactions Chimiques

PE859 subit diverses réactions chimiques, notamment l'inhibition de l'agrégation de la protéine tau et de l'amyloïde bêta . Les réactifs couramment utilisés dans ces réactions comprennent l'héparine et d'autres agents inducteurs de l'agrégation. Les principaux produits formés à partir de ces réactions sont les formes inhibées de la protéine tau et de l'amyloïde bêta, qui sont moins sujettes à l'agrégation .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé pour étudier les mécanismes de l'agrégation et de l'inhibition des protéines. En biologie, il sert d'outil pour comprendre les voies impliquées dans les maladies neurodégénératives. En médecine, this compound est étudié comme un agent thérapeutique potentiel pour des affections telles que la maladie d'Alzheimer et d'autres tauopathies . Ses applications industrielles comprennent le développement de nouveaux médicaments et de stratégies thérapeutiques pour les maladies neurodégénératives .

Mécanisme d'action

Le mécanisme d'action de this compound implique l'inhibition de l'agrégation de la protéine tau en se liant à des sites spécifiques sur la protéine tau. Cette liaison empêche la formation d'enchevêtrements neurofibrillaires, qui sont caractéristiques des tauopathies . Les cibles moléculaires de this compound comprennent la protéine tau associée aux microtubules et l'amyloïde bêta, qui jouent toutes deux un rôle crucial dans la progression des maladies neurodégénératives .

Applications De Recherche Scientifique

Key Findings:

- Inhibition of Aβ Aggregation: PE859 demonstrated substantial inhibition of Aβ aggregation in vitro, protecting neuronal cells from Aβ-induced cytotoxicity .

- Tau Protein Interaction: The compound also effectively reduced tau aggregation, as evidenced by transmission electron microscopy studies .

In Vivo Studies

In vivo studies using senescence-accelerated mouse prone 8 (SAMP8) models have shown that oral administration of this compound leads to notable cognitive improvements and a reduction in aggregated Aβ and tau levels in the brain .

Case Study: SAMP8 Mouse Model

- Objective: Evaluate the cognitive effects and protein aggregation inhibition by this compound.

- Results: Significant amelioration of cognitive dysfunction was observed alongside a reduction in sarkosyl-insoluble aggregated tau .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Cognitive Function (Morris Water Maze) | 45% success rate | 75% success rate |

| Aβ Aggregation (in vitro) | High | Low |

| Tau Aggregation (sarkosyl-insoluble) | High | Low |

Safety and Tolerability

This compound has been reported to be well-tolerated in animal studies, with no significant adverse effects noted during treatment periods. This aspect is crucial for its potential development as a therapeutic agent for human use .

Broader Implications

The properties of this compound extend beyond Alzheimer's disease. Its dual inhibition mechanism may offer therapeutic avenues for other neurodegenerative diseases characterized by protein aggregation, such as frontotemporal dementia and other tauopathies.

Potential Future Applications:

- Combination Therapies: Integrating this compound with other neuroprotective agents could enhance its efficacy.

- Pharmacological Development: Further exploration into its pharmacokinetics and long-term effects could pave the way for clinical trials.

Mécanisme D'action

The mechanism of action of PE859 involves the inhibition of tau aggregation by binding to specific sites on the tau protein. This binding prevents the formation of neurofibrillary tangles, which are characteristic of tauopathies . The molecular targets of this compound include the microtubule-associated protein tau and amyloid-beta, both of which play crucial roles in the progression of neurodegenerative diseases .

Comparaison Avec Des Composés Similaires

PE859 est unique en son genre par son double inhibition de l'agrégation de la protéine tau et de l'amyloïde bêta, avec des valeurs de CI50 de 0,66 et 1,2 micromolaire, respectivement . Des composés similaires comprennent d'autres inhibiteurs de l'agrégation de la protéine tau, tels que le bleu de méthylène et le LMTX, qui ciblent également l'agrégation de la protéine tau mais peuvent ne pas avoir les mêmes effets inhibiteurs doubles sur l'amyloïde bêta . L'unicité de this compound réside dans sa capacité à cibler plusieurs voies impliquées dans la neurodégénérescence, ce qui en fait un candidat prometteur pour le développement thérapeutique .

Activité Biologique

PE859 is a novel curcumin derivative that has garnered attention for its potential therapeutic effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and implications for future research.

Overview of this compound

This compound was designed and synthesized as a dual aggregation inhibitor targeting amyloid-β (Aβ) and tau proteins, which are critical in the pathogenesis of Alzheimer's disease. The compound's structure is based on curcumin, a well-known natural polyphenol with various biological activities.

- Inhibition of Amyloid-β Aggregation :

- Inhibition of Tau Aggregation :

-

Cognitive Improvement :

- In vivo studies using senescence-accelerated mouse prone 8 (SAMP8) models indicated that this compound ameliorated cognitive dysfunction associated with aging and neurodegenerative processes. Mice treated with this compound showed improved performance in cognitive tasks compared to untreated controls .

Preclinical Studies

A series of preclinical studies have been conducted to evaluate the biological activity of this compound:

- Study Design : The studies primarily utilized SAMP8 mice, which exhibit age-related cognitive decline and are a model for Alzheimer's disease.

- Findings :

- Cognitive Function : Mice treated with this compound exhibited significant improvements in memory and learning tasks.

- Biochemical Analysis : Post-mortem analysis revealed reduced levels of aggregated Aβ and tau in the brains of treated mice compared to controls, supporting the compound's efficacy as an aggregation inhibitor .

Data Table

The following table summarizes key findings from preclinical studies on this compound:

| Study Aspect | Control Group (No Treatment) | This compound Treatment Group |

|---|---|---|

| Cognitive Performance (Maze Test) | Poor | Significant Improvement |

| Aβ Aggregation Levels | High | Significantly Reduced |

| Tau Aggregation Levels | High | Significantly Reduced |

| Cell Viability (Aβ-induced) | Low | High |

Q & A

Q. What experimental methods are used to assess PE859’s inhibition of tau aggregation in vitro?

Answer:

this compound’s inhibitory effect on tau aggregation is quantified using Thioflavin T (ThT) fluorescence assays and circular dichroism (CD) spectroscopy . ThT binds to β-sheet structures in aggregated tau, with fluorescence intensity correlating with aggregation levels. CD spectroscopy measures secondary structural changes, revealing reduced β-sheet formation in the presence of this compound. For example, 10 μM this compound decreased β-sheet peaks by 40% in 3RMBD tau .

Key parameters:

- IC50 values : 0.81 μM (3RMBD) vs. 2.23 μM (full-length tau), indicating target specificity .

- Incubation time: Measurements taken over 10–24 hours to capture kinetic profiles .

Q. How does this compound achieve brain penetration, and what pharmacokinetic data support this?

Answer:

this compound crosses the blood-brain barrier (BBB) with a brain-to-blood ratio of 0.80 , as shown in ICR mice after a 40 mg/kg oral dose. Pharmacokinetic profiles include:

- Cmax : 2.005 μg/mL (blood at 3h) vs. 1.428 μg/g (brain at 6h).

- AUC : 16.24 μg·hr/mL (blood) vs. 13.03 μg·hr/mL (brain).

24-hour residual concentrations (0.008–0.014 μg/mL/g) suggest sustained exposure .

Q. How can discrepancies between in vitro IC50 values and in vivo efficacy be resolved?

Answer:

The lower in vitro IC50 for 3RMBD (0.81 μM) vs. full-length tau (2.23 μM) reflects differences in tau construct complexity. In vivo, this compound’s efficacy is dose-dependent but influenced by bioavailability and target engagement dynamics . For example, 40 mg/kg/day for 6 months in JNPL3 mice reduced sarkosyl-insoluble tau by 50% despite higher in vitro IC50, highlighting the need for translational pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Q. What methodologies are used to analyze this compound’s impact on soluble vs. insoluble tau fractions?

Answer:

Tau fractions are separated using sarkosyl fractionation :

- S1 (tris-soluble) : No change in this compound-treated mice.

- S2 (sarkosyl-soluble) : Reduced by 30%.

- P2 (sarkosyl-insoluble) : Reduced by 60%, indicating this compound preferentially targets aggregated tau .

Statistical note : Use ANOVA with post-hoc tests to compare fraction means across treatment groups.

Q. What are best practices for validating tau aggregation inhibition in animal models?

Answer:

- Model selection : JNPL3 mice (P301L tau mutation) replicate human tauopathy pathology, including motor dysfunction .

- Endpoint assays :

- Dosage : 40 mg/kg/day orally for 6 months, ensuring brain exposure aligns with in vitro IC50 .

Q. How should motor function improvements in this compound-treated mice be statistically interpreted?

Answer:

- Rotarod data : Analyze using two-way repeated measures (RM) ANOVA to account for longitudinal measurements. This compound-treated mice showed a 20% longer fall latency vs. controls (p < 0.01) .

- Survival analysis : Log-rank tests compare mortality rates (e.g., 1 death in this compound vs. 4 in controls; p = 0.18) .

Q. What controls are critical in this compound pharmacokinetic studies?

Answer:

- Vehicle controls : To isolate drug-specific effects.

- Time-course sampling : Collect blood/brain at 3, 6, 12, and 24h post-dose to capture absorption/elimination phases .

- Tissue homogenization : Use standardized protocols to avoid tau aggregate dissociation during processing .

Q. Why does this compound reduce insoluble tau but not soluble tau levels?

Answer:

this compound inhibits de novo aggregation but does not disaggregate existing fibrils or enhance clearance. This is consistent with its mechanism of blocking β-sheet propagation rather than modulating soluble tau turnover .

Q. How can this compound’s murine dosage be extrapolated to humans?

Answer:

- Allometric scaling : Use AUC and Cmax from mice to estimate human equivalent doses (HED). For a 60 kg human, HED ≈ 3.2 mg/kg (scaling factor: 12.3 for mice-to-human).

- Bioavailability adjustments : Account for species differences in CYP metabolism and plasma protein binding .

Q. What justifies the use of JNPL3 mice over other tauopathy models in this compound studies?

Answer:

JNPL3 mice express P301L-mutated human tau , which mimics familial tauopathies like frontotemporal dementia. Their motor phenotype (hind-limb paralysis) provides a quantifiable behavioral endpoint, unlike cognitive-focused models (e.g., 3xTg-AD). This aligns with this compound’s observed improvement in motor function .

Propriétés

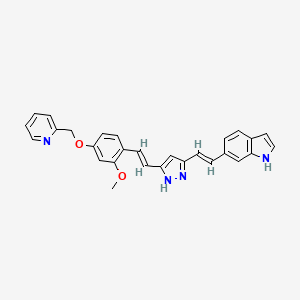

IUPAC Name |

6-[(E)-2-[5-[(E)-2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]-1H-pyrazol-3-yl]ethenyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N4O2/c1-33-28-18-26(34-19-25-4-2-3-14-29-25)12-9-22(28)8-11-24-17-23(31-32-24)10-6-20-5-7-21-13-15-30-27(21)16-20/h2-18,30H,19H2,1H3,(H,31,32)/b10-6+,11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBZHNVCLPHAKA-NSJFVGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=N2)C=CC3=CC(=NN3)C=CC4=CC5=C(C=C4)C=CN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=N2)/C=C/C3=CC(=NN3)/C=C/C4=CC5=C(C=C4)C=CN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.